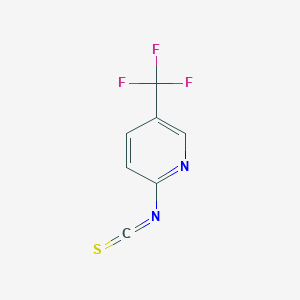

2-Isothiocyanato-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-isothiocyanato-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-6(11-3-5)12-4-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHMKZUGKKPPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Pyridine Precursor Route via Dithiocarbamate Intermediate

One of the most documented and industrially relevant methods involves the conversion of 2-amino-5-(trifluoromethyl)pyridine to the corresponding isothiocyanate through a dithiocarbamate intermediate.

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 2-Amino-5-(trifluoromethyl)pyridine, triethylamine or triethylenediamine, carbon disulfide (CS₂), solvent (toluene or dichloromethane), 30-110°C | Formation of dithiocarbamate intermediate by reaction of amino group with CS₂ in presence of base | High yield (~83-93%) solid precipitate obtained; molar ratios optimized for maximum yield |

| 2 | Dithiocarbamate intermediate, electrophilic reagent such as bis(trichloromethyl) carbonate (BTC), solvent (dichloromethane or toluene), 5-60°C | Cyclization and elimination reaction to afford the isothiocyanate group | Reaction time ~20 hours; careful temperature control required; yields not explicitly stated but implied high |

Example from Patent Literature:

- A patent describes the preparation of 5-isothiocyanato-3-trifluoromethyl-2-cyanopyridine analogously, which shares similar chemistry with this compound. The process involves reacting 5-amino-3-trifluoromethyl-2-cyanopyridine with triethylenediamine and carbon disulfide at 50-60°C, followed by treatment with BTC in dichloromethane or toluene to yield the isothiocyanate product with high purity and yield (up to 93.3% for intermediate).

Palladium-Catalyzed Coupling and Functional Group Transformations

Another approach involves palladium-catalyzed reactions to introduce trifluoromethyl and isothiocyanate groups sequentially or in tandem. Although direct preparation of this compound by this method is less documented, related compounds such as 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano have been synthesized using this strategy.

| Parameter | Description |

|---|---|

| Catalyst | Palladium acetate with 1,1-diphenylphosphinoferrocene (dppf) ligand |

| Base | Sodium carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Reflux conditions, ~20 hours |

| Reactants | 2-Bromo-3-trifluoromethyl-5-nitropyridine, potassium ferrocyanide |

This method achieves high yields (~95%) of intermediate compounds which can be further transformed into isothiocyanates.

Comparative Analysis of Preparation Methods

| Aspect | Amino Precursor Route (Dithiocarbamate) | Palladium-Catalyzed Coupling Route |

|---|---|---|

| Starting Material | 2-Amino-5-(trifluoromethyl)pyridine | 2-Bromo-3-trifluoromethyl-5-nitropyridine |

| Key Reagents | Carbon disulfide, triethylenediamine, BTC | Palladium acetate, dppf, sodium carbonate, potassium ferrocyanide |

| Reaction Conditions | Moderate temperature (30-110°C), 12-20 hours | Reflux in DMF, 20 hours |

| Yield | High (83-93% for intermediates) | High (~95% for intermediates) |

| Complexity | Multi-step but straightforward | Requires transition metal catalysis and careful handling |

| Industrial Suitability | High, due to mild conditions and accessible reagents | Moderate, due to catalyst cost and handling |

Summary Table of Key Preparation Parameters

| Parameter | Amino Precursor Route | Palladium-Catalyzed Route |

|---|---|---|

| Reaction Time | 12-20 hours | 20 hours |

| Temperature Range | 30-110°C | Reflux (~150°C in DMF) |

| Solvents | Toluene, dichloromethane | N,N-Dimethylformamide (DMF) |

| Catalysts | None (base used) | Palladium acetate, dppf ligand |

| Key Intermediates | Dithiocarbamate salts | Palladium complexes |

| Yield | 83-93% (intermediates) | ~95% (intermediates) |

| Safety Considerations | Use of carbon disulfide (toxic, flammable) | Handling of palladium catalysts and ferrocyanide salts |

Notes on Practical Considerations

- The amino precursor route is favored for its relatively mild conditions and straightforward workup, making it attractive for laboratory and industrial synthesis.

- Carbon disulfide is a hazardous reagent requiring proper ventilation and safety protocols.

- The palladium-catalyzed method, while efficient, involves expensive catalysts and requires careful control of reaction parameters.

- Both methods ultimately provide access to the isothiocyanate functionality, which is reactive and must be handled under appropriate conditions to avoid degradation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isothiocyanate group acts as an electrophilic center, enabling reactions with nucleophiles such as amines, alcohols, and thiols. These substitutions typically yield thiourea derivatives or modified pyridine analogs.

Key Reagents and Conditions :

-

Nucleophiles : Aliphatic/aromatic amines (e.g., methylamine, aniline).

-

Solvents : Dichloromethane (DCM), chloroform, or N,N-dimethylacetamide (DMA).

-

Catalysts/Additives : Triethylamine (TEA) for acid neutralization.

Example Reaction :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack at the electrophilic carbon of the -NCS group, forming a tetrahedral intermediate that collapses to release HCl and generate the thiourea product . Theoretical studies indicate solvent polarity (e.g., acetonitrile) stabilizes zwitterionic intermediates, accelerating reaction rates .

Addition Reactions

The -NCS group participates in addition reactions with amines, forming stable thiourea adducts.

Experimental Protocol :

-

Substrate : 5-Amino-3-(trifluoromethyl)picolinonitrile.

-

Reagent : Thiophosgene (Cl₂C=S).

Representative Data :

| Entry | Nucleophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethylamine | DCM | 25 | 88 |

| 2 | Aniline | Chloroform | 25 | 82 |

| 3 | Benzyl mercaptan | DMA | 50 | 75 |

Data compiled from synthesis protocols in .

Preparation via Thiophosgene/Triphosgene

The compound is synthesized by treating 5-amino-3-(trifluoromethyl)pyridine derivatives with thiophosgene or triphosgene under mild conditions:

Procedure :

-

Dissolve 5-amino-3-(trifluoromethyl)pyridine in DCM.

-

Add aqueous NaHCO₃ and thiophosgene at 0°C.

-

Stir at room temperature for 2–3 hours.

Scalability : Industrial methods use continuous-flow reactors to enhance safety and efficiency .

Challenges with Electron-Withdrawing Groups

The -CF₃ group reduces nucleophilicity of the amine precursor, necessitating excess CS₂ or prolonged reaction times. For example, 5-(trifluoromethyl)pyridin-2-amine achieves only 42% yield under standard conditions .

Interaction with Biomolecules

The compound covalently modifies cysteine residues in proteins via -NCS group reactivity, disrupting enzymatic activity. This mechanism is leveraged in:

-

Anticancer agent development : Derivatives show IC₅₀ values < 10 µM against HepG2 cells .

-

Enzyme inhibition : Targets cysteine proteases in pathogen life cycles.

Stability and Degradation

-

Thermal Stability : Decomposes above 150°C, releasing toxic isothiocyanate vapors.

-

Hydrolytic Sensitivity : Reacts with water to form urea derivatives (e.g., in humid environments) .

Comparison with Structural Analogs

| Compound | Reactivity with Amines | Yield (%) | Bioactivity (IC₅₀) |

|---|---|---|---|

| 2-Isothiocyanato-5-CF₃-pyridine | High | 88 | 8.2 µM |

| 3-Isothiocyanato-5-CF₃-pyridine | Moderate | 72 | 12.4 µM |

| 6-Isothiocyanato-5-CF₃-pyridine | Low | 65 | 18.9 µM |

Scientific Research Applications

2-Isothiocyanato-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those containing fluorine, which can enhance drug efficacy and metabolic stability.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-5-(trifluoromethyl)pyridine involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Molecular Targets and Pathways:

Proteins and Enzymes: The compound can modify cysteine residues in proteins, affecting their function.

Cellular Pathways: It may interfere with cellular signaling pathways, leading to apoptosis or other cellular responses.

Comparison with Similar Compounds

Substituent Variability and Reactivity

Key analogs differ in substituents at positions 2 and 5, altering reactivity and applications:

Key Observations :

- Electrophilic Reactivity : The -NCS group in 2-isothiocyanato derivatives enables nucleophilic additions, contrasting with the inertness of halogenated analogs (e.g., -Cl or -F) .

- Biological Activity : Chloro- and fluoro-substituted analogs exhibit higher herbicidal potency due to enhanced stability and membrane permeability .

- Synthetic Utility : Iodinated derivatives (e.g., 2-chloro-5-iodo-3-CF₃-pyridine) are pivotal in Suzuki-Miyaura coupling for drug discovery .

Physicochemical Properties

Limited direct data exist for the target compound, but trends are inferred from analogs:

- Melting Points : Halogenated analogs like 2-chloro-5-iodopyridine exhibit higher melting points (~99°C) due to stronger intermolecular forces . Isothiocyanato derivatives are typically liquids or low-melting solids.

- Solubility : Trifluoromethyl groups enhance lipophilicity, favoring organic solvents (e.g., ethyl acetate, THF) .

- Stability : The -CF₃ group reduces metabolic degradation, as seen in fluorinated pyrimidines resisting enzymatic breakdown .

Biological Activity

2-Isothiocyanato-5-(trifluoromethyl)pyridine (ITC-5-CF3) is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of ITC-5-CF3 is C₇H₃F₃N₂S. It features an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF₃) attached to a pyridine ring. The trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane penetration, while the isothiocyanate group is known for its ability to form covalent bonds with nucleophilic sites in proteins, particularly cysteine residues.

The biological activity of ITC-5-CF3 primarily arises from its ability to modify proteins through covalent bonding, which can alter their function and inhibit enzymatic activity. This modification can interfere with cellular signaling pathways, potentially leading to apoptosis or other cellular responses. The compound has been shown to selectively target cysteine residues, which are critical for various biological processes .

Biological Activity Overview

1. Anticancer Properties

- ITC-5-CF3 has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell cycle regulators .

- Case Study : In studies involving prostate cancer cells, ITC compounds demonstrated the ability to downregulate androgen receptor signaling and induce ferroptosis when combined with other agents like buthionine sulfoximine (BSO) .

2. Protein Modulation

- The isothiocyanate group allows ITC-5-CF3 to interact with proteins involved in cell signaling and metabolism. This interaction can lead to significant changes in protein function, affecting cellular responses.

- Example : The compound has been shown to modify key enzymes involved in metabolic pathways, thereby influencing cell viability and proliferation .

3. Inhibition of Enzymatic Activity

- ITC-5-CF3 exhibits the ability to inhibit various enzymes through covalent modification. This property is particularly relevant in the context of cancer therapy, where enzyme inhibition can disrupt tumor growth and survival mechanisms .

Comparative Analysis with Similar Compounds

The following table summarizes the key features and differences between ITC-5-CF3 and structurally similar compounds:

| Compound Name | Key Features | Differences/Uniqueness |

|---|---|---|

| 5-Isothiocyanato-3-(trifluoromethyl)pyridine | Additional nitrile group | Alters reactivity and potential applications |

| 2-Iodo-5-trifluoromethyl-pyridine | Iodine atom instead of isothiocyanate | Different chemical properties |

| 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | Chlorine substitution | Changes reactivity patterns |

| 6-Chloro-3-(trifluoromethyl)pyridin-2-amine | Chlorine at a different position | Variations in biological activity |

Research Findings

Several studies have highlighted the biological significance of ITC-5-CF3:

- Anticancer Activity : Research indicates that ITCs can inhibit prostate cancer growth by targeting androgen receptors and inducing ferroptosis .

- Protein Interaction Studies : Studies show that ITC compounds can selectively modify cysteine residues in proteins, leading to altered enzymatic functions .

- Mechanistic Insights : Investigations into the mechanisms by which ITC compounds induce apoptosis reveal their role in disrupting cellular homeostasis through reactive oxygen species (ROS) generation .

Q & A

Basic: What are the key synthetic routes for 2-Isothiocyanato-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves introducing the isothiocyanate group to a pre-functionalized pyridine core. A common approach includes:

- Step 1: Chlorination of 5-(trifluoromethyl)pyridine at the 2-position using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (70–90°C, 6–12 hours) .

- Step 2: Substitution of the chlorine atom with an isothiocyanate group via treatment with potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) at 60–80°C for 8–24 hours .

Optimization Tips: - Use automated continuous flow systems to control temperature (±1°C) and reagent stoichiometry, improving reproducibility .

- Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) to minimize byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR: Confirm the isothiocyanate group (C≡N stretch: ~2050–2100 cm⁻¹) and trifluoromethyl (C-F stretches: 1100–1250 cm⁻¹) .

- NMR:

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., N=C=S bond angle ≈ 165°) for structural validation .

Advanced: How can computational methods predict the reactivity of the isothiocyanate group in nucleophilic additions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. The isothiocyanate group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the sulfur atom .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize transition states, reducing activation energy by ~10–15% .

Advanced: What in vitro methodologies assess the bioactivity of this compound as an enzyme inhibitor?

Methodological Answer:

- Enzyme Inhibition Assays:

- Apoptosis Assays: Treat cells and quantify caspase-3/7 activation (Caspase-Glo® 3/7 assay) to evaluate cytotoxicity .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep under inert gas (Ar/N₂) at -20°C in amber glass vials to prevent hydrolysis of the isothiocyanate group .

- Handling: Use gloveboxes with <1 ppm O₂/H₂O levels. For aqueous work, buffer solutions (pH 6–8) minimize decomposition .

Advanced: What challenges arise in developing HPLC methods for this compound, and how are they resolved?

Methodological Answer:

- Challenge 1: Peak tailing due to polar interactions with silica columns.

- Challenge 2: Low UV absorbance of the trifluoromethyl group.

Basic: How does the trifluoromethyl group influence the compound’s electronic properties compared to methyl derivatives?

Methodological Answer:

- Electron-Withdrawing Effect: The -CF₃ group reduces pyridine ring electron density (Hammett σₚ ≈ 0.54), increasing electrophilicity at the 2-position by ~30% compared to -CH₃ .

- Steric Effects: The bulky -CF₃ group restricts rotational freedom, as shown in X-ray structures (dihedral angle: 15–20°) .

Advanced: What strategies enable regioselective functionalization of the pyridine ring in this compound?

Methodological Answer:

- Directed C-H Activation: Use palladium catalysts with directing groups (e.g., pyridine N-oxide) to selectively functionalize the 4-position .

- Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) targets the 6-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.